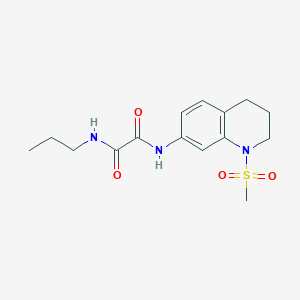

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide

描述

属性

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-3-8-16-14(19)15(20)17-12-7-6-11-5-4-9-18(13(11)10-12)23(2,21)22/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSAUKPMZBJKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Attachment of the Propylethanediamide Moiety: The final step involves the reaction of the methanesulfonylated tetrahydroquinoline with propylethanediamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

科学研究应用

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table compares N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide with structurally related compounds, focusing on substituents, physicochemical properties, and biological activity. Data are inferred from and , where applicable:

Key Observations:

The absence of a 2-oxo group (present in 24/25) may reduce hydrogen-bonding capacity, affecting crystallinity and solubility.

Biological Activity :

- Compounds 24 and 25 exhibit CA inhibitory activity, a property likely shared by the target compound due to the conserved sulfonyl/amide pharmacophore . However, the propylethanediamide group might alter binding kinetics or selectivity compared to simpler sulfonamides.

- The benzamide derivative in lacks reported enzymatic activity but demonstrates acute oral toxicity (H302), suggesting that substituent choice critically influences both efficacy and safety .

Synthetic Accessibility :

- The target compound’s synthesis may parallel 24 (methanesulfonyl chloride coupling) and 25 (alkylation), but the introduction of the propylethanediamide group would require additional steps, such as amide bond formation with propylamine derivatives .

Structural and Functional Insights from Crystallography and Hydrogen Bonding

- These resources can predict packing motifs and hydrogen-bonding networks, which influence solubility and stability .

- Hydrogen-Bonding Patterns: The propylethanediamide group may engage in intermolecular hydrogen bonds via its amide protons, similar to the sulfonamide NH in 24/25 .

生物活性

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 306.39 g/mol. Its structure features a tetrahydroquinoline core combined with a methanesulfonyl group and an ethanediamide backbone, which contributes to its potential interactions with various biological targets.

This compound exhibits significant biological activity primarily through its inhibitory effects on methionyl-tRNA synthetase. This enzyme is crucial for protein synthesis across multiple organisms. By inhibiting this enzyme, the compound may disrupt protein synthesis, which is a promising mechanism for developing new antibiotics or treatments for diseases associated with dysregulated protein synthesis.

Biological Activities

Research indicates that this compound has several potential biological activities:

- Antimicrobial Activity : The compound has been studied for its effects against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Properties : Preliminary studies indicate possible antiviral effects, although further research is needed to confirm these findings.

- Anticancer Activity : The unique structure may allow it to interact with cancer cell pathways, making it a candidate for anticancer drug development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde in the presence of an acid catalyst.

- Introduction of the Methanesulfonyl Group : The intermediate tetrahydroquinoline is treated with methanesulfonyl chloride in the presence of a base like triethylamine.

- Attachment of the Propylethanediamide Moiety : The final step involves reacting the methanesulfonylated tetrahydroquinoline with propylethanediamine under suitable conditions .

Binding Affinity Studies

Studies have focused on determining the binding affinity of this compound for methionyl-tRNA synthetase using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies provide quantitative data on how effectively the compound interacts with its target enzyme.

Molecular Docking Simulations

Molecular docking studies have been employed to predict how this compound binds to methionyl-tRNA synthetase. The simulations suggest specific binding modes that could inform future drug design efforts targeting similar pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。